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Compound of Interest

Compound Name: 2-Fluoro-6-methyl-3-nitropyridine

Cat. No.: B099400 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Fluoro-6-methyl-3-nitropyridine (CAS No. 19346-45-3). Due to the limited availability of

specific experimental data in public databases for this compound, this document presents

expected spectroscopic characteristics based on the analysis of related compounds and

general principles of spectroscopy. It also includes detailed, generalized experimental protocols

for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry

(MS).

Spectroscopic Data Summary
The following tables summarize the anticipated spectroscopic data for 2-Fluoro-6-methyl-3-
nitropyridine. These values are estimations and should be confirmed by experimental

analysis.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.2 - 8.5 Doublet ~8-9 H4

~7.2 - 7.5 Doublet ~8-9 H5

~2.6 Singlet - CH₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm Assignment

~160 - 165 (d, ¹JCF ≈ 240-250 Hz) C2

~130 - 135 C3

~145 - 150 C4

~120 - 125 C5

~155 - 160 C6

~20 - 25 CH₃

Table 3: Predicted Infrared (IR) Absorption Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H stretch

~2980 - 2850 Medium Aliphatic C-H stretch (CH₃)

~1600 - 1580 Strong Aromatic C=C stretch

~1540 - 1500 Strong, sharp Asymmetric NO₂ stretch

~1480 - 1450 Medium Aromatic C=C stretch

~1360 - 1340 Strong, sharp Symmetric NO₂ stretch

~1250 - 1150 Strong C-F stretch

~850 - 750 Strong C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment

156 High [M]⁺ (Molecular Ion)

141 Medium [M - CH₃]⁺

126 Medium [M - NO]⁺

110 High [M - NO₂]⁺

83 Medium [M - NO₂ - HCN]⁺

Experimental Protocols
The following sections detail generalized methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 5-10 mg of 2-Fluoro-6-methyl-3-nitropyridine is accurately weighed and

dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm
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NMR tube.

A small amount of an internal standard, such as tetramethylsilane (TMS), is added for

chemical shift referencing.

The tube is capped and gently agitated to ensure a homogeneous solution.

Data Acquisition:

Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton

frequency of 300 MHz or higher.

Experiment: Standard one-dimensional ¹H and ¹³C pulse-acquire experiments are performed.

Temperature: A constant temperature, usually 25°C (298 K), is maintained.

Parameters:

¹H NMR: A sufficient number of scans (typically 8-16) are acquired to achieve an adequate

signal-to-noise ratio. A relaxation delay of 1-2 seconds is used.

¹³C NMR: A greater number of scans (typically 128 or more) are required due to the lower

natural abundance of the ¹³C isotope. A longer relaxation delay (2-5 seconds) may be

necessary.

Data Processing:

The raw Free Induction Decay (FID) data is converted to the frequency domain via a Fourier

transform.

The spectrum is phased, and a baseline correction is applied to ensure accurate integration

and peak picking.

Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
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A small amount of the solid 2-Fluoro-6-methyl-3-nitropyridine sample is placed directly

onto the ATR crystal.

A pressure arm is applied to ensure firm contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

Approximately 1-2 mg of the sample is ground to a fine powder with about 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle.[1]

The mixture is then compressed in a die under high pressure to form a transparent pellet.[1]

Data Acquisition:

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.

The sample is placed in the beam path, and the sample spectrum is acquired.

The instrument software automatically subtracts the background spectrum from the

sample spectrum to produce the final absorbance or transmittance spectrum.

Parameters: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Ionization Method (Electron Impact - EI):

Principle: The sample is introduced into a vacuum chamber where it is bombarded by a high-

energy electron beam (typically 70 eV).[2][3] This causes the molecule to ionize and

fragment in a reproducible manner.[2][3][4]

Data Acquisition:

Instrumentation: A mass spectrometer equipped with an EI source, such as a Gas

Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.
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Sample Introduction: For a solid sample like 2-Fluoro-6-methyl-3-nitropyridine, a direct

insertion probe can be used to introduce a small amount of the sample into the ion source.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or similar detector records the abundance of each ion.

Data Analysis:

The resulting mass spectrum plots the relative abundance of ions as a function of their m/z

ratio.

The molecular ion peak ([M]⁺) provides the molecular weight of the compound.

The fragmentation pattern serves as a "fingerprint" that can be used for structural elucidation

and confirmation.[3]

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques

described.
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NMR Spectroscopy Workflow
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Caption: General workflows for NMR, IR, and Mass Spectrometry analysis.

Spectroscopic Techniques

Derived Information
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Caption: Relationship between spectroscopic techniques and derived structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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